1,3-Dichloro-2-iodo-4-nitrobenzene
Description
Significance of Halogenated Nitroaromatics in Synthetic Organic Chemistry
Halogenated nitroaromatic compounds are fundamental building blocks in synthetic organic chemistry, primarily due to the diverse reactivity imparted by the nitro and halogen substituents. The strongly electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a powerful method for forming new carbon-heteroatom and carbon-carbon bonds. This activation is particularly pronounced for halogens positioned ortho and para to the nitro group.
These compounds serve as crucial intermediates in the production of a wide array of industrial and pharmaceutical products. For instance, chloronitrobenzenes are key precursors in the synthesis of dyes, pesticides, fungicides, and polymers. sigmaaldrich.com The reduction of the nitro group to an amine provides access to halogenated anilines, which are themselves pivotal intermediates for agrochemicals and diazo dyes. a2bchem.com Furthermore, the selective replacement of halogen atoms allows for the stepwise introduction of various functional groups, enabling the synthesis of highly substituted and complex target molecules. beilstein-journals.org The catalytic reduction of aromatic nitro compounds is also a significant area of research, offering pathways to valuable intermediates like phenylhydroxylamines. nih.gov
Overview of Dihalogenated Nitrobenzene (B124822) Frameworks in Contemporary Research
Dihalogenated nitrobenzene frameworks are of particular interest in contemporary research due to their enhanced reactivity and synthetic versatility. The presence of two halogen atoms offers multiple sites for functionalization through reactions like nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. beilstein-journals.org For example, 1,4-dichloro-2-nitrobenzene (B41259) is a precursor to commercially important derivatives where one of the chlorine atoms, activated by the adjacent nitro group, is selectively displaced by nucleophiles like ammonia (B1221849) or methoxide. beilstein-journals.org
The specific arrangement of the substituents dictates the molecule's reactivity. In compounds like 1,2-dichloro-4-nitrobenzene, the chlorine atom para to the nitro group is more reactive towards nucleophiles. a2bchem.com The ability to selectively functionalize one halogen over another in a dihalogenated system is a powerful tool for synthetic chemists, allowing for the controlled and sequential construction of intricate molecular structures. This site-selectivity is crucial in creating value-added molecules for medicinal, agrochemical, and materials science applications from readily available polyhalogenated precursors. nih.gov
1,3-Dichloro-2-iodo-4-nitrobenzene: A Closer Look
The specific compound, This compound , is a member of the polyhalogenated nitrobenzene family. While detailed research on this particular isomer is not extensively published, its chemical identity has been confirmed, and it is available from commercial chemical suppliers. sigmaaldrich.coma2bchem.comsigmaaldrich.com
Physicochemical Properties
Based on its structure and data from chemical suppliers, the following properties can be tabulated for this compound.
| Property | Value | Source |
| CAS Number | 1803809-06-4 | a2bchem.comchemicalregister.com |
| Molecular Formula | C₆H₂Cl₂INO₂ | ontosight.ai |
| Molecular Weight | 317.9 g/mol | sigmaaldrich.comsigmaaldrich.com |
This table is generated based on available supplier data.
Synthesis and Reactivity Profile
The reactivity of this compound is dictated by the interplay of its three distinct substituents on the aromatic ring:
Nitro Group (-NO₂): As a powerful electron-withdrawing group, it deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.
Chloro Groups (-Cl): These are deactivating, electron-withdrawing groups that direct incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, their reactivity is enhanced by the nitro group.
Iodo Group (-I): The iodine atom is the least electronegative of the halogens and the most polarizable. The C-I bond is weaker than C-Cl bonds, making iodine a good leaving group in nucleophilic substitution reactions and a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Given the substitution pattern of this compound, the chlorine atom at position 1 (para to the nitro group) and the iodine atom at position 2 (ortho to the nitro group) are expected to be the most reactive sites for nucleophilic attack. The steric hindrance from the adjacent chlorine and iodine atoms at the 2- and 3-positions might also influence the regioselectivity of reactions.
Potential Research Applications
While specific applications for this compound are not documented, its structure suggests it could be a valuable intermediate in several areas of chemical synthesis. Analogous to other polyhalogenated nitroaromatics, it could serve as a building block for:
Pharmaceuticals and Agrochemicals: The combination of halogen and nitro substituents on a benzene (B151609) ring is a common feature in many biologically active molecules. ontosight.ai The selective functionalization of this compound could lead to novel scaffolds for drug discovery and pesticide development.
Materials Science: Halogenated aromatic compounds are used in the synthesis of specialty polymers and materials with specific electronic or physical properties. The high degree of substitution on this benzene derivative could be exploited to create new materials.
Complex Molecule Synthesis: As a trifunctionalized benzene ring, it offers multiple handles for sequential chemical transformations, making it a potentially useful starting material for the synthesis of complex, highly substituted aromatic compounds.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-iodo-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHBAVLTTMLJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 1,3 Dichloro 2 Iodo 4 Nitrobenzene and Its Derivatives
Elucidation of Reaction Pathways for Halogenated Nitroaromatics
The reactivity of halogenated nitroaromatics like 1,3-dichloro-2-iodo-4-nitrobenzene is governed by the interplay of electronic and steric effects of the substituents on the benzene (B151609) ring. The nitro group, being a strong electron-withdrawing group, significantly influences the reaction pathways.
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this mechanism, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commasterorganicchemistry.com The reaction generally proceeds in two steps: the formation of a resonance-stabilized carbocation intermediate (also known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. uci.edu The first step is typically the rate-determining step. uci.edu
For substituted benzenes, the existing substituents on the ring direct the position of the incoming electrophile. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. stackexchange.comyoutube.com This is due to its strong electron-withdrawing nature, which destabilizes the positively charged intermediate, particularly when the attack is at the ortho or para positions. youtube.com Consequently, electrophilic attack on a nitro-substituted benzene ring is slower than on benzene itself, and the incoming electrophile is directed to the meta position. youtube.com
In the context of this compound, the directing effects of the three halogen atoms also come into play. Halogens are deactivating groups but are ortho, para-directors. uci.edu The regioselectivity of an electrophilic substitution reaction on this molecule would be a complex outcome of the competing directing effects of the nitro group and the halogens, as well as steric hindrance. For instance, the nitration of 1-chloro-4-nitrobenzene (B41953) and 1,3-dichloro-2-nitrobenzene (B1583056) in sulfuric acid or oleum (B3057394) has been studied, with the expected nitro products being formed in quantitative yields under specific conditions. rsc.org
Nucleophilic Aromatic Substitution Mechanisms (SNAr, Benzyne (B1209423), SN1, SNR1)
Halogenated nitroaromatics are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of strong electron-withdrawing groups, such as the nitro group, is often a prerequisite for this type of reaction to occur under mild conditions. diva-portal.org
SNAr Mechanism: This is the most common pathway for nucleophilic aromatic substitution on activated aryl halides. diva-portal.org The reaction proceeds in two steps: nucleophilic attack on the carbon atom bearing the leaving group to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. diva-portal.orgnih.gov The nitro group plays a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, especially when it is positioned ortho or para to the leaving group. stackexchange.comquora.com For dihalogenated nitrobenzenes, the substitution generally occurs at the halogen that is ortho or para to the nitro group. stackexchange.comnih.gov In the case of 1,2-dichloro-4-nitrobenzene, nucleophilic attack occurs preferentially at the chlorine atom para to the nitro group. stackexchange.com
Benzyne Mechanism: This mechanism, also known as elimination-addition, occurs under forcing conditions with very strong bases and is typically observed for unactivated aryl halides. libretexts.orgyoutube.com It involves the elimination of a proton and a halide from adjacent positions to form a highly reactive benzyne intermediate, which then undergoes nucleophilic addition. youtube.comyoutube.com The formation of a benzyne intermediate from a halogenated nitroaromatic would be less common due to the acidity of the aromatic protons, but it is a potential pathway under specific, strongly basic conditions.
SN1 Mechanism: The unimolecular nucleophilic substitution (SN1) mechanism is generally not observed for aryl halides. This pathway involves the formation of an aryl cation, which is highly unstable.
SNR1 Mechanism: The radical nucleophilic substitution (SNR1) mechanism involves a single electron transfer (SET) process. This pathway can be initiated by light or a chemical initiator and proceeds through a chain reaction involving radical anions.
Radical and Single Electron Transfer Processes
Radical and single electron transfer (SET) processes are important in the reactions of nitroaromatic compounds. The nitro group can readily accept an electron to form a radical anion. nih.govnih.gov This property is central to the biological activity and toxicity of many nitroaromatics. nih.gov
Recent studies have shown that nitroarenes can act as versatile radical precursors. nih.govchemrxiv.org For instance, a direct single electron transfer from anionic organic bases to nitrobenzene (B124822) can lead to the formation of a stable nitrobenzenide radical ion-pair and a transient oxidized radical base. nih.govacs.org This provides a method for generating radicals under mild conditions from readily available starting materials. nih.govchemrxiv.org The reduction of nitroaromatic compounds by flavoenzymes often proceeds through single-electron transfer mechanisms, highlighting the biological relevance of these processes. nih.gov The initiation of radical reactions can also be achieved through the transfer of a single electron from an alkali metal to an organic compound. libretexts.org
Detailed Mechanistic Studies in Catalytic Transformations
This compound and its derivatives are valuable substrates in transition metal-catalyzed cross-coupling reactions. Mechanistic studies of these transformations provide insights into the key elementary steps of the catalytic cycle.
Oxidative Addition and Reductive Elimination Pathways
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: This is often the rate-determining step of the catalytic cycle. researchgate.net It involves the insertion of the low-valent metal catalyst (e.g., Pd(0)) into the carbon-halogen bond of the aryl halide. researchgate.netuvic.ca The reactivity of aryl halides in oxidative addition generally follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.ca Therefore, in a molecule like this compound, the C-I bond is expected to be the most reactive site for oxidative addition. The ligation state of the palladium catalyst, whether it is monoligated or bisligated, can significantly influence the reaction mechanism and rate. uvic.caresearchgate.net While bisphosphine palladium complexes are often considered the active species, studies have shown that monoligated palladium complexes can be significantly more reactive. researchgate.net The mechanism of oxidative addition can be either a concerted, three-centered process or a more polar, SNAr-like displacement mechanism, depending on the substrate and the ligands. chemrxiv.org
Reductive Elimination: This is the final step of the catalytic cycle, where the new C-C or C-heteroatom bond is formed, and the active catalyst is regenerated. acs.orgillinois.edu The process involves the elimination of the two organic groups from the metal center. youtube.com The geometry of the metal complex plays a crucial role, with cis-disposed ligands typically undergoing reductive elimination more readily. youtube.com Studies on palladium(IV) complexes have provided detailed insights into the mechanism of C-O bond-forming reductive elimination. acs.org In some palladium-catalyzed reactions, the reductive elimination step can be the rate-limiting step. uwindsor.ca The nature of the ligands and the oxidation state of the metal (e.g., Pd(II) vs. Pd(IV)) can influence the facility of this step. nih.gov
Role of Intermediates and Transition States
Understanding the intermediates and transition states in a catalytic cycle is crucial for optimizing reaction conditions and controlling selectivity.
Transition States: Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the structures and energies of transition states in catalytic reactions. researchgate.netchemrxiv.org These studies help to distinguish between different possible reaction mechanisms, such as concerted versus stepwise oxidative addition. chemrxiv.org Experimental validation of calculated transition states remains a challenge but is crucial for a complete understanding of the reaction mechanism. researchgate.net The nature of the ligands, the solvent, and the electronic properties of the substrate all influence the energy of the transition states and, consequently, the reaction outcome. researchgate.netchemrxiv.org
Photochemical and Photorelease Mechanisms (e.g., NO/NO₂ Release)
The photochemical behavior of nitroaromatic compounds is a field of significant interest due to their role in atmospheric chemistry and their potential as photoactivated releasing agents for biologically active molecules like nitric oxide (NO). While direct mechanistic studies on this compound are not extensively available in the public domain, a comprehensive understanding of its likely photochemical pathways can be inferred from the well-documented behavior of nitrobenzene and its substituted derivatives. The photochemical reactions of these compounds, including the release of nitric oxide (NO) and nitrogen dioxide (NO₂), are complex processes involving electronically excited states and intricate reaction coordinates.
Upon absorption of ultraviolet (UV) light, nitroaromatic compounds are promoted to an excited singlet state (S₁). These molecules can then undergo several competing processes, including fluorescence, internal conversion back to the ground state (S₀), or intersystem crossing (ISC) to a triplet state (T₁). For nitroaromatics, intersystem crossing to the triplet manifold is often a highly efficient process. acs.org It is from these triplet states that much of the interesting photochemistry, including the cleavage of the C-NO₂ bond and subsequent release of NO or NO₂, is believed to originate. nih.govacs.org
The release of NO₂ from nitrobenzene is considered a major photochemical pathway. nih.govresearchgate.net Computational studies suggest that a triplet nπ* state can evolve towards the dissociation of the C-NO₂ bond. nih.gov This process may involve surmounting a significant energy barrier on the triplet potential energy surface. nih.gov
The photorelease of nitric oxide (NO) is a more complex process that is thought to occur via rearrangement of the nitro group within the excited state. One proposed mechanism involves the formation of a transient oxaziridine-like intermediate from the triplet state, which then rearranges and fragments to release NO. nih.gov Another pathway may involve the formation of a nitrite (B80452) isomer (Ar-O-N=O) from the excited nitroaromatic (Ar-NO₂), which can then photolytically or thermally decompose to release NO. nih.gov The efficiency of these photoreactions is often low, and quantum yields have not been extensively reported for a wide range of derivatives. nih.gov
The substitution pattern on the aromatic ring plays a critical role in modulating the photochemical behavior. In the case of this compound, the presence of three halogen atoms and a nitro group is expected to significantly influence its photochemistry:
Heavy Atom Effect : The iodine atom, being a heavy atom, is expected to significantly enhance the rate of intersystem crossing from the singlet to the triplet manifold. This could lead to a higher population of the reactive triplet state compared to non-iodinated analogues, potentially increasing the quantum yield of subsequent photochemical reactions.
Electronic Effects : The chlorine and iodine atoms are electron-withdrawing through induction but can be weakly π-donating. These electronic effects can alter the energy levels of the excited states and the stability of reaction intermediates, thereby influencing the reaction pathways and efficiencies.
Steric Effects : The bulky iodine atom at the ortho position to the nitro group can cause steric hindrance, leading to a twisting of the nitro group out of the plane of the benzene ring. This conformational change can affect the electronic coupling between the nitro group and the aromatic π-system, which has been shown to influence the dynamics of excited states and the branching ratios between different photodissociation pathways. acs.org
While specific quantitative data for this compound is not available, the table below presents quantum yields for the photodissociation of related nitroaromatic compounds to provide a comparative context for the efficiency of these processes. It is important to note that these values are highly dependent on the specific reaction conditions, such as the solvent and the excitation wavelength. wikipedia.org
Photodissociation Quantum Yields of Selected Nitroaromatic Compounds
| Compound | Photolysis Wavelength (nm) | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| Nitrobenzene | 248 | NO₂ | - | researchgate.net |
| Nitrobenzene | 248 | NO | - | researchgate.net |
| Nitrobenzene | 266 | NO₂ | - | researchgate.net |
| Nitrobenzene | 266 | NO | - | researchgate.net |
| o-Nitrotoluene | 248 | NO₂ | - | researchgate.net |
| o-Nitrotoluene | 248 | NO | - | researchgate.net |
Note: The branching ratios for NO vs. NO₂ elimination have been reported, but absolute quantum yields are often difficult to determine and are not always available in the literature. For nitrobenzene, the NO/NO₂ branching ratios were determined to be 0.26 at 248 nm and 0.4 at 266 nm. For o-nitrotoluene at 248 nm, the ratio was 0.3. researchgate.net
Computational Chemistry Approaches to 1,3 Dichloro 2 Iodo 4 Nitrobenzene Systems
Quantum Chemical Calculations (DFT, CASPT2, CASSCF) for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-dichloro-2-iodo-4-nitrobenzene. Methods like Density Functional Theory (DFT) and high-level multireference methods such as CASSCF (Complete Active Space Self-Consistent Field) and CASPT2 (Complete Active Space with Second-Order Perturbation Theory) are employed to model the molecule's electronic structure with high accuracy. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of computational cost and accuracy in studying nitrobenzene (B124822) derivatives. researchgate.netresearchgate.netunpatti.ac.id These calculations are typically performed with basis sets like 6-311G(d,p) or 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netresearchgate.net
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. unpatti.ac.id For this compound, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. unpatti.ac.id The planarity of the benzene (B151609) ring is a key feature, but the orientation of the nitro group and the out-of-plane positions of the bulky halogen substituents are critical conformational variables. unpatti.ac.id
| Compound | Substituents Ortho to Nitro Group | Dihedral Angle (Benzene Ring vs. Nitro Group) | Reference |
|---|---|---|---|
| 2,4-dichloro-1-iodo-6-nitrobenzene | Iodine | 90° | researchgate.netnih.gov |
| 4-chloro-1-iodo-2-nitrobenzene | Iodine | 29.0° / 51.0° (disordered) | nih.gov |
| 2,4-diiodo-3-nitroanisole | Two Iodine | 88.0° | nih.gov |
Understanding the electronic structure of this compound is key to predicting its reactivity. This is achieved by analyzing the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability. nih.gov For halogenated nitrobenzenes, DFT calculations show that charge transfer occurs within the molecule. researchgate.net
The distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution. nih.gov In MEP maps, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov For a molecule like this compound, the electron-withdrawing nitro group and electronegative halogens significantly influence this distribution, creating distinct regions of positive and negative potential.
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -0.26751 | Electron-donating capacity nih.gov |
| ELUMO | -0.18094 | Electron-accepting capacity nih.gov |
| Energy Gap (ΔE) | -0.08657 | Indicates chemical reactivity and stability nih.gov |
Note: Data shown for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate as a representative example of FMO analysis from literature. nih.gov The specific values for this compound would require a dedicated calculation.
Quantum chemical calculations are invaluable for modeling potential chemical reactions involving this compound. Researchers can map the entire reaction pathway from reactants to products, identifying intermediate structures and, crucially, the transition state (TS). The TS is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
A relevant example is the nucleophilic aromatic substitution (SNAr) reaction, which is common for nitro-activated halobenzenes. A computational study of the fluorination of 1,3-dichloro-4-nitrobenzene showed that substitution of the chlorine atom ortho to the nitro group is kinetically favored over substitution of the para-chlorine. researchgate.net This is due to the strong electron-withdrawing inductive effect of the nitro group at the adjacent position. researchgate.net For this compound, similar modeling could be used to predict the relative reactivity of the two chlorine atoms and the iodine atom towards various nucleophiles. By calculating the energies of the transition states for substitution at each position, one can determine the most likely product, providing predictive power for synthetic applications.
Molecular Dynamics Simulations in Halogenated Nitrobenzene Systems
While quantum chemistry focuses on the properties of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. unipi.it MD simulations model the motion of atoms and molecules based on a classical force field, which defines the potential energy of the system as a function of its atomic coordinates. unipi.itnih.gov This approach allows for the investigation of condensed-phase properties, such as solvation, diffusion, and interactions within a liquid or solid matrix.
For a system containing this compound, MD simulations could be used to understand its behavior in various solvents or its interaction with other materials, such as polymers or surfaces like graphene. researchgate.net The development of an accurate force field is critical, especially for highly functionalized molecules like halogenated nitrobenzenes. unipi.it Simulations are typically run under specific conditions of temperature and pressure (e.g., the NPT ensemble) to mimic a real-world environment. unipi.itacs.org The resulting trajectories provide detailed information on intermolecular interactions, the structure of the surrounding solvent, and the dynamic motion of the solute molecule itself. nih.govnih.gov
Theoretical Predictions in Supramolecular Assembly and Halogen Bonding
This compound possesses several functional groups capable of forming specific non-covalent interactions that can direct its assembly into larger, ordered supramolecular structures. Theoretical predictions are essential for understanding and designing these assemblies.
Of particular importance is halogen bonding, a highly directional interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom. The iodine atom in this compound is a prime candidate for forming strong halogen bonds. Crystal structure analysis of the related isomer 2,4-dichloro-1-iodo-6-nitrobenzene reveals significant I···O close contacts of 3.387 Å between the iodine atom and an oxygen atom of the nitro group on an adjacent molecule. researchgate.netnih.gov This interaction, along with weaker C—H···Cl contacts, links the molecules into sheets in the crystal lattice. researchgate.netnih.gov Computational methods can quantify the strength and directionality of these halogen bonds and other intermolecular forces, predicting how this compound molecules will pack in a crystal and what kind of supramolecular architectures they are likely to form.
| Interaction Type | Atoms Involved | Distance (Å) | Structural Role |
|---|---|---|---|
| Halogen Bond | I···O (nitro) | 3.387 | Links adjacent ribbons to form sheets researchgate.netnih.gov |
| Hydrogen Bond | C—H···Cl | 3.718 (C···Cl) | Links molecules into flat ribbons researchgate.net |
| Other Close Contact | O···O (nitro) | 3.025 | Contact between adjacent planes researchgate.netnih.gov |
Advanced Spectroscopic Characterization Techniques for 1,3 Dichloro 2 Iodo 4 Nitrobenzene Research
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
No experimental FT-IR or FT-Raman spectra for 1,3-Dichloro-2-iodo-4-nitrobenzene are available in the public domain. Analysis of related compounds like dichloronitrophenols and dichlorofluoronitrobenzenes has been performed, but these results cannot be directly extrapolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported in the searched literature. While NMR data is abundant for simpler analogues like 1-iodo-4-nitrobenzene (B147127) and 1,3-dichlorobenzene, this information is not sufficient to predict the exact spectrum of the target compound.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-APCI-MS/MS, GC-MS)
There are no published mass spectra or results from hyphenated techniques such as GC-MS or LC-MS/MS specifically for this compound. Research on the analysis of other nitrochlorobenzenes in environmental samples using these methods exists, but does not include the specific analyte .
Ultrafast Transient Absorption Spectroscopy for Photochemical Dynamics
The study of photochemical dynamics using ultrafast transient absorption spectroscopy has been conducted on the parent molecule, nitrobenzene (B124822), to understand its behavior in various solvents. acs.orgnih.govnih.gov These studies provide insight into the fundamental processes of excited-state decay and intersystem crossing. acs.org However, research into how the specific combination of chloro and iodo substituents on the nitrobenzene ring affects these dynamics in this compound has not been found. The presence of heavy atoms like iodine is known to influence photochemical pathways, often enhancing intersystem crossing, but specific experimental data for this compound is absent.
Supramolecular Chemistry and Crystal Engineering of 1,3 Dichloro 2 Iodo 4 Nitrobenzene and Analogs
Intermolecular Interactions in Halogenated Nitrobenzene (B124822) Crystal Structures
The crystal structures of halogenated nitrobenzenes are stabilized by a variety of directional and non-directional intermolecular interactions. The presence of multiple functional groups—halogens (Cl, I), a nitro group (NO₂), and aromatic C-H bonds—provides numerous potential sites for non-covalent bonding. Analysis of crystal structures of analogous compounds reveals a hierarchy of interactions that cooperate and compete to form stable, ordered arrangements. While the three-dimensional packing in 1,3-dihalo-5-nitrobenzene (where halo is Cl, Br, I) is generally similar, the specific nature of the close contacts is influenced by the size of the halogen atom. researchgate.net
Carbon-halogen interactions, while often considered weak, play a significant role in stabilizing crystal lattices.
C-H···Cl Hydrogen Bonds: These interactions are a type of weak hydrogen bond where a C-H group acts as the donor and a chlorine atom acts as the acceptor. In the crystal structure of 1-chloro-2-methyl-4-nitrobenzene, C–H...O hydrogen bonds contribute to the formation of inversion-related dimers. mdpi.com Similarly, in 1,3-dichloro-5-nitrobenzene, a bifurcated C—H···O(nitro) close contact is a significant cohesive interaction. researchgate.net
Halogen···π Interactions: This is a non-covalent interaction between a halogen atom and the π electrons of an aromatic system. nih.gov These interactions are electrostatically driven and directional. nih.gov Structural analyses of protein-ligand complexes show that the strength of halogen···π interactions is highly dependent on the distance between the halogen and the aromatic ring. mdpi.com In some dichlorodiazadienes derived from 3-nitrobenzaldehyde, Br···π and Cl···π intermolecular interactions have been observed with distances of 3.900 Å and 3.873 Å, respectively. arkat-usa.org
Table 1: Examples of Carbon-Halogen Interactions in Halogenated Aromatic Compounds
| Interaction Type | Donor | Acceptor | Compound Type | Distance (Å) | Reference |
| C-H···O | C-H | O (nitro) | 1,3-dichloro-5-nitrobenzene | - | researchgate.net |
| C-H···O | C-H | O (nitro) | 1-chloro-2-methyl-4-nitrobenzene | - | mdpi.com |
| Br···π | C-Br | Aromatic ring | Dichlorodiazadiene | 3.900 | arkat-usa.org |
| Cl···π | C-Cl | Aromatic ring | Dichlorodiazadiene | 3.873 | arkat-usa.org |
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). acs.orgfrontiersin.org This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole on the outer side of the halogen, opposite to the covalent bond. frontiersin.org
I···O and X···nitro Interactions: The nitro group is an effective halogen bond acceptor. nih.govrsc.org The oxygen atoms of the nitro group possess lone pairs of electrons that can interact with the σ-hole of a halogen atom like iodine. This I···O interaction is a prominent feature in the crystal engineering of nitro-iodoarenes. Studies on 1,3-dihalo-5-nitrobenzenes show that self-complementary halogen···O(nitro) interactions are significant for cohesion in the crystal structures of both the dibromo and dichloro analogs. researchgate.net In a study of various halogenated compounds, it was found that the nitro group could act as a halogen bond acceptor, forming robust I(···O)₂ halogen bond motifs where the iodine atom is a bifurcated donor to both oxygen atoms of the nitro group. rsc.org The distances of these halogen bonds are often shorter than the sum of the van der Waals radii of the involved atoms. arkat-usa.org For instance, in certain dichlorodiazadienes, C−Cl···O halogen bonds were observed with distances ranging from 3.075 Å to 3.256 Å, which is shorter than the 3.30 Å sum of the van der Waals radii for chlorine and oxygen. arkat-usa.org Computational studies have predicted that interaction energies for halogen bonds between halogen-containing sensors and nitro-containing explosives range from –18 to –14 kJ/mol. richmond.edu
Table 2: Geometric Parameters of Halogen Bonds Involving Nitro Groups
| Interaction Type | Donor Atom | Acceptor Atom(s) | Angle (C-X···O) | Distance (Å) | % Shorter than vdW sum |
| I···O | I | O (nitro) | ~180° | - | - |
| Br···O | Br | O (nitro) | - | - | - |
| Cl···O | Cl | O (nitro) | - | 3.075 - 3.256 | up to 6.8% |
In addition to the more prominent halogen bonds, classical and non-classical hydrogen bonds also contribute significantly to the crystal packing of halogenated nitrobenzenes. The oxygen atoms of the nitro group are effective hydrogen bond acceptors.
Formation of Supramolecular Architectures (e.g., ribbons, sheets, frameworks)
The directional nature of halogen bonds and hydrogen bonds makes them powerful tools in crystal engineering for the construction of predictable supramolecular architectures. mdpi.comnih.gov The interplay of these interactions in halogenated nitrobenzenes can lead to the formation of well-defined one-dimensional (1D) ribbons, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks.
1D Ribbons/Chains: Halogen bonds (X···O) and hydrogen bonds (C-H···O) can link molecules in a head-to-tail or other repeating fashion to form infinite 1D chains. For instance, nitro-functionalized dibromoalkenes have been shown to reliably form 1D chains via Br···O halogen bonds. nih.gov In other systems, C-Cl···O contacts can form chains of molecules. mdpi.com
2D Sheets: These 1D chains can be further organized into 2D sheets through weaker interactions. In hexasubstituted aromatic compounds, C(Ar)–X···O(carbonyl) halogen bonding interactions can link molecules into a bidimensional sheet. mdpi.com A network of weak C–H···Br hydrogen bonds can also join parallel halogen-bonded chains to form an infinite 2D network. nih.gov
3D Frameworks: The extension of these interactions in three dimensions, often involving π-π stacking of the aromatic rings in addition to hydrogen and halogen bonds, results in complex 3D frameworks. mdpi.com Weak contacts between different 2D layers can contribute to building a 3D supramolecular network. nih.gov For example, in 1-chloro-2-methyl-4-nitrobenzene, layers of molecules are stacked along one of the crystal axes, held together by a combination of C-H···O bonds, Cl···O contacts, and π···π stacking interactions. mdpi.com
Crystal Packing Effects on Molecular Conformation
The conformation of a molecule in the solid state can differ from its gas-phase or solution conformation due to the influence of intermolecular forces within the crystal lattice. For nitroaromatic compounds, a key conformational feature is the dihedral angle between the plane of the nitro group and the plane of the benzene (B151609) ring.
In an isolated molecule, the nitro group often prefers to be coplanar with the aromatic ring to maximize π-electron delocalization. However, crystal packing forces, such as steric hindrance and specific intermolecular interactions (e.g., C-H···O hydrogen bonds), can cause the nitro group to twist out of the ring plane. mdpi.com Analysis of the Cambridge Structural Database reveals that for para-substituted nitrobenzene derivatives, coplanarity is easily broken, with the mean twist angle being 7.3 degrees, primarily due to intermolecular interactions in the crystals. mdpi.com In some cases, this distortion can be significant. For example, in the crystal structure of 4-chloro-1-iodo-2-nitrobenzene, the nitro group is disordered over two sites, with dihedral angles of 29.0° and 51.0° relative to the benzene ring. nih.gov This deviation from planarity is a direct consequence of optimizing intermolecular contacts and avoiding unfavorable steric clashes, such as short O···O contacts, in the packed crystal structure. nih.gov
Applications in Materials Science and Functional Materials Design
Integration of Halogenated Nitroaromatics into Polymeric Systems
Halogenated nitroaromatic compounds are integral to the development of advanced polymeric materials, serving both as monomers and as functional additives. nih.govnih.gov Nitro-containing monomers, for instance, are utilized in nucleophilic aromatic polynitrosubstitution reactions to synthesize aromatic polymers with ether groups in their main chains. researchgate.net These polymers often exhibit high thermal stability and desirable mechanical properties.
Furthermore, the field of polymer-based sensors heavily relies on the unique electronic interactions between fluorescent polymers and nitroaromatic compounds. nih.govnih.gov Researchers have developed fluorescent polymers that exhibit a quenching of their fluorescence upon binding with nitroaromatic molecules, a phenomenon that allows for the sensitive detection of these compounds. morressier.commdpi.com This is particularly crucial for the detection of explosives. nih.gov While direct integration of 1,3-dichloro-2-iodo-4-nitrobenzene into a polymer backbone is not widely documented, its structural motifs suggest its potential as a monomer or a cross-linking agent. The presence of reactive chloro and iodo groups allows for various polymerization strategies, and the nitro group can be chemically modified post-polymerization to introduce further functionalities.
A significant application lies in creating fluorescent polymer sensors for detecting nitroaromatic explosives. nih.govacs.org These sensors often operate on the principle of photoinduced electron transfer from an electron-rich polymer to an electron-deficient nitroaromatic analyte, leading to fluorescence quenching. mdpi.com Copolymers can be synthesized to be highly sensitive to various nitroaromatics in both solution and vapor phases. nih.gov
Design of Advanced Functional Materials Utilizing Substituted Nitrobenzenes
The design of advanced functional materials is deeply connected to the ability to control the electronic and physical properties at a molecular level. Substituted nitrobenzenes are key players in this field due to the strong electron-withdrawing nature of the nitro group, which significantly influences the molecule's properties. nih.govasm.org
The introduction of substituents like halogens allows for the fine-tuning of these properties. For example, the type and position of halogen atoms on the nitrobenzene (B124822) ring can alter the energy band gap, a critical parameter in the design of electronic and optical materials. The specific substitution pattern in this compound, featuring two chlorine atoms and an iodine atom, would create a unique electronic landscape, making it a candidate for specialized applications in electronics and photonics.
Research into functional materials often involves creating porous structures like metal-organic frameworks (MOFs) for sensing applications. novomof.com The functional groups on the organic linkers within MOFs play a crucial role in their interaction with guest molecules. While not a typical linker itself, the derivative chemistry of this compound could yield molecules suitable for constructing MOFs tailored for the selective sensing of specific analytes.
Role in Dyes and Pigments Development
Halogenated nitroaromatics have historically been crucial intermediates in the synthesis of dyes and pigments. nih.govnih.gov Various isomers of dichloronitrobenzene serve as precursors to a wide range of colorants. ca.govhealthcouncil.nlgezondheidsraad.nl
For example, 1,2-dichloro-4-nitrobenzene is a key intermediate in the production of agrochemicals and can be converted to 2-chloro-4-nitroaniline, a precursor for diazo dyes. wikipedia.org Similarly, 1,4-dichloro-2-nitrobenzene (B41259) is used extensively in the manufacture of dyestuff intermediates and is a precursor to Disperse Yellow 42, a dye used for polyesters. ca.govwikipedia.org The reactivity of the chloride, activated by the adjacent nitro group, allows for nucleophilic substitution to build more complex, colored molecules. wikipedia.org
Given this precedent, this compound is a plausible candidate for use as an intermediate in dye synthesis. The presence of three halogen atoms offers multiple pathways for synthetic elaboration, potentially leading to novel dye structures with unique colors and properties. The iodine atom, in particular, can be replaced through various coupling reactions, further expanding its synthetic utility.
| Compound | CAS Number | Application in Dyes | Derived Compound |
|---|---|---|---|
| 1,2-Dichloro-4-nitrobenzene | 99-54-7 | Precursor to diazo dyes | 2-Chloro-4-nitroaniline |
| 1,4-Dichloro-2-nitrobenzene | 89-61-2 | Precursor to polyester (B1180765) dyes | Disperse Yellow 42 |
| 2,5-Dichloronitrobenzene | 89-61-2 | Intermediate for dyes and pigments | 4-Chloro-2-nitroaniline |
Catalytic Applications (e.g., as precursors or in sensing platforms)
The catalytic applications involving halogenated nitroaromatics are primarily centered on their reduction to form aromatic amines (anilines). nih.gov These anilines are themselves vital chemical feedstocks for numerous products, including polymers and pharmaceuticals. acs.org The reduction of nitroarenes can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. nih.govwikipedia.org The selective reduction of halogenated nitroarenes, without removing the halogen atoms, is a particularly important transformation. nih.gov
For instance, the hydrogenation of 3,4-dichloronitrobenzene (B32671) yields 3,4-dichloroaniline, an important industrial intermediate. wikipedia.org Compounds like this compound can serve as substrates in such catalytic reductions. The resulting trihalogenated aniline (B41778) would be a highly functionalized building block for complex chemical synthesis.
Beyond serving as a substrate, the development of sensing platforms for nitroaromatic compounds is an active area of research. These platforms often employ catalytic principles. For example, enzyme-based colorimetric sensors and photoluminescent sensors using silicon quantum dots have been developed for the selective detection of nitroaromatics, distinguishing them from other nitro-containing compounds like nerve agents. acs.orgacs.org Hybrid materials are also being explored for chemiresistive sensors to detect nitroaromatic pollutants and explosives. mdpi.com The unique electronic signature of this compound could make it a target analyte for such advanced sensing systems.
| Nitroarene | Catalyst/Reagent | Product | Significance |
|---|---|---|---|
| Nitrobenzene | Gold Nanoparticles/TiO2, NaBH4 | Aniline | High selectivity and activity at room temperature. |
| Halogenated Nitroarenes | Pd/C, Hydrazine Hydrate | Halogenated Anilines | Selective reduction without dehalogenation. nih.gov |
| 3,4-Dichloronitrobenzene | Iron Powder | 3,4-Dichloroaniline | Production of a key industrial intermediate. wikipedia.org |
| Dinitrotoluene | Iron or Cobalt Catalyst, H2S, CO | Toluenediamine | Vapor phase reduction for polyurethane precursors. |
Future Research Directions and Emerging Paradigms in 1,3 Dichloro 2 Iodo 4 Nitrobenzene Chemistry
Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy
The efficient synthesis of polysubstituted benzenes, such as 1,3-dichloro-2-iodo-4-nitrobenzene, remains a significant challenge in organic chemistry, primarily due to issues of regioselectivity. Future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing selectivity and atom economy.
Traditional electrophilic substitution reactions on benzene (B151609) and its derivatives, including nitration and halogenation, are fundamental processes in organic synthesis. byjus.compharmaguideline.com However, direct sequential halogenation and nitration of a benzene precursor to achieve the specific 1,2,3,4-substitution pattern of the target molecule would likely result in a mixture of isomers, necessitating difficult purification steps. msu.edu
Future synthetic strategies could pivot towards catalyst-driven approaches to overcome these selectivity challenges. For instance, transition-metal-catalyzed C-H activation and functionalization offer a powerful tool for the regioselective introduction of halogens. rsc.org Research could explore palladium-catalyzed C-H iodination of a dichloronitrobenzene precursor, or conversely, the nitration of a dichloro-iodobenzene. The use of directing groups could be instrumental in achieving the desired regiochemistry. rsc.org Furthermore, catalytic methods for both nitration and halogenation are being developed to replace stoichiometric reagents, thereby improving the atom economy and reducing waste. google.commrs-k.or.krmdpi.comrsc.org For example, the use of solid acid catalysts for nitration or employing oxidative iodination methods with a catalytic amount of an oxidant can significantly enhance the environmental profile of the synthesis. nih.govnih.gov
Below is a hypothetical comparison of a traditional versus a modern, catalyst-driven synthetic approach, highlighting potential improvements in selectivity and atom economy.
| Parameter | Hypothetical Traditional Route (e.g., Sequential Electrophilic Substitution) | Hypothetical Modern Catalytic Route (e.g., Directed C-H Functionalization) |
|---|---|---|
| Starting Material | 1,3-Dichlorobenzene | 1,3-Dichloro-2-iodobenzene |
| Key Transformation | Friedel-Crafts Iodination followed by Nitration | Regioselective Nitration using a Solid Acid Catalyst |
| Catalyst | Lewis Acids (e.g., AlCl₃), Stoichiometric Nitrating Mixture (HNO₃/H₂SO₄) | Reusable Solid Acid (e.g., Sulfated Zirconia) |
| Projected Selectivity | Low to Moderate (Isomeric mixtures likely) | High (Directed by existing substituents) |
| Projected Atom Economy | Low (Due to stoichiometric reagents and byproducts) | High (Catalytic process, water as primary byproduct) |
| Environmental Impact | High (Acidic waste streams) | Low (Recyclable catalyst, reduced waste) |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, reactivity, and properties of molecules before their synthesis. researchgate.netrsc.org For a molecule like this compound, with its complex interplay of electronic and steric effects, computational modeling offers a powerful avenue for future research.
DFT calculations can be employed to predict key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide insights into the molecule's reactivity, stability, and potential as an electron acceptor or donor. researchgate.net Furthermore, global reactivity descriptors can be calculated to understand its electrophilic or nucleophilic character. chemrxiv.org
Molecular Electrostatic Potential (MEP) surface calculations would be particularly insightful. For this molecule, a significant region of positive electrostatic potential (a σ-hole) is expected on the iodine atom, enhanced by the electron-withdrawing effects of the adjacent nitro and chloro groups. researchgate.net This feature is a strong indicator of the molecule's ability to act as a halogen-bond donor. bohrium.combirmingham.ac.uk Computational models can quantify the strength of this σ-hole and predict the geometry and energy of potential halogen bonds with various Lewis basic acceptors. researchgate.net Similarly, π-π stacking interactions, another crucial non-covalent force, can be modeled to predict how molecules of this compound might interact with each other or with other aromatic systems. researchgate.netmdpi.combanglajol.info This predictive power is invaluable for designing supramolecular structures and crystal engineering efforts.
Exploration of New Supramolecular Assemblies for Tunable Properties
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The unique combination of a nitro group and three halogen atoms, including the highly polarizable iodine, makes this compound an excellent candidate for the construction of novel supramolecular assemblies.
The primary driving force for self-assembly is expected to be halogen bonding. nih.govnih.gov The iodine atom, activated by the potent electron-withdrawing nitro group, should be a highly effective halogen-bond donor. researchgate.net This strong and directional interaction can be used to guide the self-assembly of the molecule into predictable one-, two-, or three-dimensional architectures. nih.govmdpi.com Researchers could explore the co-crystallization of this compound with a variety of halogen-bond acceptors (e.g., pyridines, ethers, or anions) to create a diverse range of new materials with tailored solid-state structures. researchgate.netacs.org
The properties of these supramolecular assemblies could be tunable. For example, by carefully selecting the halogen-bond acceptor, it might be possible to control the packing arrangement in the solid state, which in turn would influence bulk properties such as melting point, solubility, and optical characteristics. The interplay between halogen bonding and other non-covalent interactions, like π-π stacking, could lead to complex and functional crystalline materials. mdpi.com The study of how the substitution pattern influences crystal packing and gives rise to specific halogen bond networks is a key area of crystal engineering. nih.gov
Integration into Responsive or Smart Material Systems
Smart materials that respond to external stimuli such as light, heat, or an electric field are at the forefront of materials science. mdpi.comnih.gov The electronic properties of this compound suggest its potential as a building block for such advanced functional materials.
The presence of a strong electron-donating group and a strong electron-accepting group in an aromatic system can lead to significant nonlinear optical (NLO) properties. researchgate.netnih.gov While this compound does not have a classic "push-pull" structure, its high molecular polarizability, arising from the nitro group and the heavy iodine atom, could result in a notable NLO response. nih.gov Future research could involve theoretical calculations of its hyperpolarizability and experimental measurements to assess its potential for applications in optoelectronics and photonics. jhuapl.eduupatras.gr
Furthermore, the molecule could be incorporated into larger systems to create responsive materials. For example, it could be used as a component in photoresponsive liquid crystals or polymers. tuni.finih.govnih.gov The strong and directional nature of the halogen bonds it can form could be exploited to control the alignment and photo-induced motion in azobenzene-containing materials. mdpi.comresearchgate.net Another potential application lies in the development of chemical sensors. The electron-deficient aromatic ring could interact with specific analytes, causing a detectable change in its optical or electronic properties, forming the basis for a sensor system. mdpi.com
Q & A
Q. What are the established synthetic routes for 1,3-Dichloro-2-iodo-4-nitrobenzene, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential electrophilic substitution reactions. For example:
Nitration : Introduce the nitro group to the benzene ring under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to minimize byproducts.
Halogenation : Sequential chlorination (using Cl₂/FeCl₃) and iodination (via KI/NaNO₂/HCl or ICl) require precise stoichiometry to avoid over-halogenation .
Purification : Column chromatography or recrystallization (e.g., using chloroform/dichloromethane) is critical for isolating the target compound from isomers like 1,4-dichloro derivatives .
Q. What analytical techniques are most reliable for characterizing this compound?
Q. How should researchers handle safety risks associated with this compound?
- Toxicity : The nitro and halogen groups pose mutagenic and irritant risks. Use fume hoods, gloves, and protective eyewear .
- Storage : Store in airtight containers at 2–8°C to prevent decomposition; avoid light exposure due to nitro group photolability .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound using SHELX, and how are they resolved?
- Heavy-Atom Effects : Iodine’s strong X-ray scattering can obscure lighter atoms (e.g., Cl, N). SHELXL’s dual-space refinement iteratively adjusts parameters to resolve electron density maps .
- Disorder : Thermal motion in nitro groups may require constrained refinement (ISOR/DFIX commands) or split positions .
Q. How do steric and electronic effects influence substitution reactions involving this compound?
Q. How should researchers address contradictions in spectral or crystallographic data?
Q. What computational methods are effective for modeling reactivity or spectroscopic properties?
Q. What strategies optimize purification for trace isomers or decomposition products?
Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
